2H- vs 1H-Triazole Regioisomer: Differential Antiparasitic Activity and Selectivity Index
In a direct comparative study of 1H- and 2H-1,2,3-triazole regioisomeric series against Trypanosoma cruzi epimastigotes, the 2H-triazole series yielded compounds with selectivity indices (S.I.) exceeding 200, while the best 1H-triazole analogs in the same study showed markedly lower selectivity [1]. The lead 2H-triazole compound 16d (a 5-amino-2H-1,2,3-triazole) demonstrated a selectivity index between 100 and 200 and potent CYP51 inhibition with favorable binding profile [1]. This establishes that the 2H-regioisomeric framework can confer superior target engagement and therapeutic window over the 1H counterpart.
| Evidence Dimension | Selectivity Index (S.I.) against T. cruzi epimastigotes (CC50 / IC50) |
|---|---|
| Target Compound Data | 2H-1,2,3-triazole series: best compounds 16d (S.I. 100–200), 17d and 16f (S.I. > 200) [1] |
| Comparator Or Baseline | 1H-1,2,3-triazole series from the same study: lower selectivity indices observed across the series; specific numerical S.I. values for 1H-series not reported as exceeding 200 [1] |
| Quantified Difference | 2H-triazole lead compounds achieve S.I. > 200 vs. 1H-triazole series yielding S.I. < 200; at minimum a 2-fold selectivity advantage demonstrated [1] |
| Conditions | In vitro epimastigote assay; T. cruzi Y strain; cytotoxicity counter-screen on mammalian host cells; CYP51 enzymatic assay |
Why This Matters
For drug discovery projects targeting parasitic or fungal CYP51 enzymes, selecting the 2H-triazole framework over the 1H-regioisomer is supported by quantitative evidence of superior selectivity, directly impacting lead optimization decisions and procurement of the correct building block.
- [1] Synthesis and in vitro and in silico studies of 1H- and 2H-1,2,3-triazoles as antichagasic agents. Bioorganic Chemistry, 2021, 116, 105250. View Source
